molecular formula C24H24Cl2N2O7S B296797 N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

Cat. No. B296797
M. Wt: 555.4 g/mol
InChI Key: BVYKOLPUHLZOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, also known as DAS, is a chemical compound that has been widely used in scientific research. DAS is a small molecule inhibitor that targets the protein kinase activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). DAS has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell growth and angiogenesis.

Mechanism of Action

N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide inhibits the protein kinase activity of several tyrosine kinases, including EGFR, PDGFR, and VEGFR. By inhibiting these kinases, N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide disrupts signaling pathways that are critical for tumor cell growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to have several biochemical and physiological effects on cancer cells. Studies have shown that N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of using N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in lab experiments is that it may not be effective against all types of cancer cells. Further studies are needed to determine the optimal conditions for using N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in cancer treatment.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide. One area of focus is the development of more potent and selective inhibitors of tyrosine kinases. Another area of focus is the identification of biomarkers that can predict which patients will respond to N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide treatment. Additionally, studies are needed to determine the optimal dosing and administration of N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in clinical trials. Overall, N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic.

Synthesis Methods

N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide can be synthesized using a multistep process involving the reaction of 2,5-dichloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride and N-(2-chloroacetyl)pyrrolidine to yield the final product, N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. Studies have shown that N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide can inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and prostate cancer cells. N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

properties

Molecular Formula

C24H24Cl2N2O7S

Molecular Weight

555.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide

InChI

InChI=1S/C24H24Cl2N2O7S/c1-32-16-6-9-21(33-2)20(12-16)28(14-24(29)27-19-11-15(25)5-8-18(19)26)36(30,31)17-7-10-22(34-3)23(13-17)35-4/h5-13H,14H2,1-4H3,(H,27,29)

InChI Key

BVYKOLPUHLZOPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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